Sinefungin

概要

説明

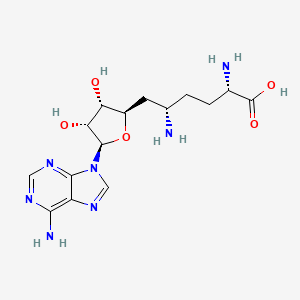

シネフンギンは、S-アデノシルメチオニンの天然ヌクレオシド類似体です。 これは、プリン塩基が糖に結合した化合物であるプリンヌクレオシドおよび類似体に属する固体化合物です . シネフンギンは、抗真菌活性、抗ウイルス活性、および抗寄生虫活性で知られています . それは最初に、ストレプトマイセス・グリセオラスとストレプトマイセス・インカルナトゥスの培養物から単離されました .

2. 製法

合成経路と反応条件: シネフンギンは、化学合成と生合成を含むさまざまな方法によって合成できます。 化学合成には、オルニチン残基をアデノシンの5′末端に炭素-炭素結合でカップリングすることが含まれます . 反応条件には、通常、保護基と特定の試薬の使用が含まれ、目的の生成物の選択的生成が保証されます。

工業生産方法: シネフンギンの工業生産は、多くの場合、ストレプトマイセス属の微生物の発酵に依存しています。 生合成経路には、これらの微生物のゲノム内の遺伝子クラスターにコードされている複雑な酵素機構が関与しています . 遺伝子操作と代謝工学は、シネフンギンの収量と構造的多様性を向上させるために使用されます .

準備方法

Synthetic Routes and Reaction Conditions: Sinefungin can be synthesized through various methods, including chemical synthesis and biosynthesis. The chemical synthesis involves the coupling of an ornithine residue to the 5′ end of adenosine by a carbon-carbon bond . The reaction conditions typically involve the use of protecting groups and specific reagents to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound often relies on the fermentation of Streptomyces species. The biosynthetic pathway involves complex enzymatic machineries encoded within gene clusters in the genome of these microorganisms . Genetic manipulation and metabolic engineering are employed to enhance the yield and structural diversification of this compound .

化学反応の分析

反応の種類: シネフンギンは、以下を含むさまざまな化学反応を起こします。

酸化: シネフンギンは酸化されて異なる誘導体を形成することができます。

還元: 還元反応は、シネフンギンに存在する官能基を変換することができます。

置換: シネフンギンは、特定の原子または基が他の原子または基に置き換えられる置換反応を受けることができます。

一般的な試薬と条件: これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。反応条件は、目的の生成物と実施される特定の反応によって異なります。

主要な生成物: これらの反応から形成される主要な生成物には、コア構造を保持していますが、官能基が修飾されたシネフンギンのさまざまな誘導体が含まれ、その生物学的活性と特異性が向上しています .

4. 科学研究への応用

シネフンギンは、以下を含む幅広い科学研究への応用を持っています。

科学的研究の応用

Sinefungin is a nucleoside analog derived from Streptomyces incarnatus and Streptomyces griseolus that has demonstrated antimicrobial properties due to its capacity to inhibit transmethylation reactions . It impacts adenine MTases and other DNA MTases . Research indicates its potential as a therapeutic intervention in candidiasis and against various parasitic species .

Scientific Research Applications

Candida albicans: this compound has been tested against Candida albicans to determine the impact of this compound-mediated inhibition of transmethylation reactions on the virulence of C. albicans . this compound impairs pathogenic traits of C. albicans, including hyphal morphogenesis, biofilm formation, and adhesion to epithelial cells . this compound also suppresses virulence of C. albicans in Galleria mellonella . this compound particularly disturbs N6-methyladenosine (m 6A) formation . this compound reverses adhesion to polystyrene after long-term periods of growth .

Saccharomyces cerevisiae: Studies on Saccharomyces cerevisiae have shown that this compound inhibits MTases closely associated with post-transcriptional modification . this compound resistance in Saccharomyces cerevisiae can arise spontaneously . The Saccharomyces cerevisiae cap methyltransferase Abd1 is very sensitive to this compound .

Antiparasitic activity: this compound has been shown to inhibit the development of various parasitic species, including Trypanosoma, Leishmania, and Cryptosporidium species . Two new nucleotide antibiotics, named this compound VA and dehydrothis compound V, were separated by cation exchange column chromatography and purified by HPLC .

Antifolate therapies: Sulfonamides have been used to treat a large number of fungal, bacterial, and parasitic infections including candidiasis .

作用機序

シネフンギンは、S-アデノシルメチオニン依存性メチルトランスフェラーゼ酵素を競合的に阻害することによってその効果を発揮します . この阻害は、RNAおよびDNA合成の阻害につながり、さまざまな微生物の成長と増殖に影響を与えます . シネフンギンの分子標的には、修飾メチラーゼTaqI、rRNAアデニンN-6-メチルトランスフェラーゼ、および修飾メチラーゼRsrIが含まれます .

6. 類似の化合物との比較

シネフンギンは、S-アデノシルメチオニンおよびS-アデノシルホモシステインと構造的に類似しています . 幅広いメチルトランスフェラーゼ酵素を阻害するその独特の能力は、これらの化合物とは異なります。他の類似の化合物には以下が含まれます。

S-アデノシルメチオニン: さまざまな生物学的プロセスにおける主要なメチル供与体。

S-アデノシルホモシステイン: メチル化反応の副産物であり、メチルトランスフェラーゼを阻害することができます。

アデノシルオルニチン: 類似の生物学的活性を有する別のヌクレオシド類似体.

シネフンギンの広スペクトル活性とその治療薬としての可能性は、科学研究と産業応用においてユニークで貴重な化合物となっています。

類似化合物との比較

Sinefungin is structurally similar to S-adenosylmethionine and S-adenosyl-homocysteine . its unique ability to inhibit a wide range of methyltransferase enzymes sets it apart from these compounds. Other similar compounds include:

S-adenosylmethionine: A key methyl donor in various biological processes.

S-adenosyl-homocysteine: A byproduct of methylation reactions that can inhibit methyltransferases.

Adenosyl-ornithine: Another nucleoside analogue with similar biological activities.

This compound’s broad-spectrum activity and its potential as a therapeutic agent make it a unique and valuable compound in scientific research and industrial applications.

生物活性

Sinefungin, a natural nucleoside analogue of S-adenosylmethionine (SAM), has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article delves into the biological activity of this compound, focusing on its effects against various pathogens, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound was first isolated from the cultures of Streptomyces incarnatus and Streptomyces griseolus. It is known to inhibit transmethylation reactions, which are crucial for the methylation of DNA, RNA, and proteins. This inhibition is primarily due to its structural similarity to SAM, making it a potent inhibitor of methyltransferases (MTases) .

1. Bacterial Activity

| Concentration (µg/mL) | Biofilm Biomass Reduction (%) |

|---|---|

| 10 | 15 |

| 50 | 53 |

2. Fungal Activity

In studies involving Candida albicans, this compound demonstrated the ability to impair pathogenic traits such as hyphal morphogenesis and biofilm formation without affecting human cell viability. In vivo experiments using the Galleria mellonella model showed that this compound treatment significantly suppressed the virulence of C. albicans, indicating its potential as a therapeutic agent against candidiasis .

| Effect on C. albicans | Observation |

|---|---|

| Hyphal Morphogenesis | Inhibited |

| Biofilm Formation | Impaired |

| Human Cell Viability | No adverse effects at <4 µM |

This compound's mechanism primarily involves the inhibition of MTases, which play critical roles in RNA capping and other methylation processes essential for pathogen survival. For instance, it has been shown to inhibit cap methylation in Saccharomyces cerevisiae, leading to growth inhibition at low concentrations . The compound's selectivity for microbial MTases over human counterparts suggests a favorable therapeutic window.

Case Study 1: Pneumococcal Infections

A study investigated the effects of this compound on pneumococcal infections in a rat model. The results indicated a significant reduction in bacterial colonization and biofilm formation in treated subjects compared to controls. This highlights this compound's potential as an antibiofilm agent against pneumococci .

Case Study 2: Candidiasis Treatment

In another study focusing on candidiasis, this compound was administered to infected larvae of Galleria mellonella. The treatment resulted in decreased fungal burden and improved survival rates, underscoring its efficacy as an antifungal agent .

特性

IUPAC Name |

(2S,5S)-2,5-diamino-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N7O5/c16-6(1-2-7(17)15(25)26)3-8-10(23)11(24)14(27-8)22-5-21-9-12(18)19-4-20-13(9)22/h4-8,10-11,14,23-24H,1-3,16-17H2,(H,25,26)(H2,18,19,20)/t6-,7-,8+,10+,11+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXOHSDXUQEUSF-YECHIGJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(CCC(C(=O)O)N)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C[C@H](CC[C@@H](C(=O)O)N)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207689 | |

| Record name | Sinefungin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58944-73-3 | |

| Record name | Sinefungin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58944-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinefungin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058944733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinefungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sinefungin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sinefungin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINEFUNGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2U467CIIL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Sinefungin?

A1: this compound acts as a potent inhibitor of S-adenosylmethionine (AdoMet)-dependent methyltransferases (MTases). [, , ] It competitively binds to the AdoMet-binding site of these enzymes, disrupting crucial methylation reactions. [, ]

Q2: What are the downstream consequences of this compound inhibiting methyltransferases?

A2: Inhibition of methyltransferases by this compound leads to a wide range of effects, including:

- Disruption of vital cellular processes such as DNA replication, transcription, and translation. [, ]

- Inhibition of mRNA cap methylation, crucial for mRNA stability and translation. []

- Alterations in sterol biosynthesis, affecting membrane integrity and cell growth in certain organisms. [, ]

- Disruption of polyamine biosynthesis, essential for cell growth and proliferation. []

Q3: Is there evidence of a specific methylation pathway targeted by this compound in Leishmania parasites?

A3: While this compound effectively inhibits Leishmania growth, research suggests its primary mode of action is not solely through disrupting sterol biosynthesis at the 24-transmethylation step. [] Genome-wide analysis suggests potential targets include AdoMet synthetase, mRNA cap methyltransferase, and protein methyltransferases. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C15H23N7O5S and a molecular weight of 401.44 g/mol. [, ]

Q5: Are there any spectroscopic data available for characterizing this compound?

A5: Various spectroscopic techniques have been employed to characterize this compound and its interactions:

- Circular Dichroism (CD) spectroscopy: Reveals conformational changes in methyltransferases upon this compound binding. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides insights into the structural and dynamic changes in methyltransferases upon this compound binding. []

- X-ray crystallography: Reveals the binding mode of this compound within the active site of methyltransferases. []

Q6: Is there information available regarding this compound's stability under various conditions?

A6: While specific data on this compound's stability across various conditions is limited in the provided literature, research highlights its susceptibility to degradation within biological systems. [] Further investigations are needed to comprehensively assess its stability under different storage conditions, pH ranges, and temperatures.

Q7: Does this compound possess any inherent catalytic properties?

A7: this compound does not possess inherent catalytic properties. It functions as a competitive inhibitor of methyltransferases, blocking their enzymatic activity rather than catalyzing reactions. [, , ]

Q8: Have computational methods been employed to study this compound and its interactions?

A8: Yes, computational studies have played a crucial role in understanding this compound:

- Molecular docking: Used to predict the binding mode and affinity of this compound to methyltransferases. [, ]

- Molecular dynamics simulations: Provide insights into the dynamic interactions between this compound and methyltransferases. [, ]

- Quantitative structure-activity relationship (QSAR) studies: Aim to establish correlations between this compound's structure and its biological activity. []

Q9: How do structural modifications of this compound affect its activity?

A9: Research on this compound analogues reveals crucial structural features for its activity:

- Adenine moiety: Replacing adenine with uracil or dihydrouracil significantly reduces antileishmanial activity and affinity for protein methyltransferases. []

- Amino and carboxyl groups: The presence of both terminal amino and carboxyl groups at the 9' position is crucial for antileishmanial activity. []

- C-6' stereochemistry: The C-6' epimer of this compound exhibits reduced in vitro activity compared to the natural compound, suggesting the importance of stereochemistry for target binding. []

- Ornithine moiety modifications: Specific alterations within the ornithine portion can retain inhibitory activity against RNA methyltransferases in Streptomyces. []

Q10: What is the evidence for this compound's efficacy against various pathogens?

A10: this compound demonstrates potent in vitro and in vivo activity against a range of organisms:

- Protozoa: Exhibits potent activity against various Leishmania species, both in vitro and in vivo. [, , , , ] Also shows activity against Trypanosoma species, but its therapeutic potential is limited by toxicity. [, , ]

- Fungi: Inhibits the growth of Candida albicans, impacting its morphology, biofilm formation, and adhesion to human epithelial cells, suggesting potential as an antifungal agent. []

- Cryptosporidium parvum: Shows promising curative and preventive activity in immunosuppressed rat models of cryptosporidiosis, highlighting its potential for treating this opportunistic infection. [, ]

Q11: What are the known mechanisms of resistance to this compound?

A11: Research has identified several mechanisms contributing to this compound resistance:

- Mutations in AdoMet transporter (AdoMetT1): Loss-of-function mutations in AdoMetT1, responsible for AdoMet uptake, are linked to resistance in Leishmania. [, ]

- Overexpression of AdoMet synthetase (METK): Increased METK levels can counteract this compound's inhibitory effects by boosting AdoMet production. [, ]

- Elevated expression of mRNA cap guanine-N7 methyltransferase (CMT1): Overexpression of CMT1, a key target of this compound, can confer resistance. [, ]

Q12: What is known about the toxicity profile of this compound?

A12: While this compound exhibits potent antiparasitic activity, concerns regarding its toxicity profile have been raised:

- Nephrotoxicity: this compound can induce nephrotoxicity, particularly at higher doses, as evidenced by elevated serum urea levels and histopathological changes in animal models. [] This toxicity limits its therapeutic use against Trypanosoma infections.

- General toxicity: High doses of this compound can lead to increased mortality and adverse effects on growth and development in insects, potentially due to widespread methyltransferase inhibition. []

Q13: What strategies are being explored to improve this compound's delivery to specific targets?

A15: While the provided literature mainly focuses on this compound's fundamental mechanisms and activity, research on drug delivery systems like this compound-loaded PLGA nanoparticles indicates ongoing efforts to improve its targeting and therapeutic efficacy. [] Further exploration of targeted drug delivery approaches is crucial to enhance its therapeutic potential while minimizing off-target effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。